molecular formula C13H12N4S B8521841 4-Methyl-5-(4-pyrazol-1-yl-phenyl)-thiazol-2-ylamine

4-Methyl-5-(4-pyrazol-1-yl-phenyl)-thiazol-2-ylamine

Cat. No. B8521841
M. Wt: 256.33 g/mol
InChI Key: TZHPJHFFAPHNBE-UHFFFAOYSA-N
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Description

4-Methyl-5-(4-pyrazol-1-yl-phenyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C13H12N4S and its molecular weight is 256.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-5-(4-pyrazol-1-yl-phenyl)-thiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-(4-pyrazol-1-yl-phenyl)-thiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-5-(4-pyrazol-1-yl-phenyl)-thiazol-2-ylamine

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

4-methyl-5-(4-pyrazol-1-ylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H12N4S/c1-9-12(18-13(14)16-9)10-3-5-11(6-4-10)17-8-2-7-15-17/h2-8H,1H3,(H2,14,16)

InChI Key

TZHPJHFFAPHNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC=C(C=C2)N3C=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound is prepared from benzhydrylidene-[4-methyl-5-(4-pyrazol-1-yl-phenyl)-thiazol-2-yl]-amine analogously to 1-[4-(2-amino-4-methyl-thiazol-5-yl)-phenyl]-ethanone (Intermediate A1 step 4).
Name
benzhydrylidene-[4-methyl-5-(4-pyrazol-1-yl-phenyl)-thiazol-2-yl]-amine
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Synthesis routes and methods II

Procedure details

A solution of 1-(4-pyrazol-1-yl-phenyl)-propan-2-one (6.9 g, 34.46 mmol) in pyridine (30 ml) is treated with thiourea (2.6 g, 34.46 mmol) followed by iodine (8.7 g, 34.46 mmol) and heated to 80° C. After 8 hours, the reaction mixture is allowed to cool to room temperature and the resulting suspension is filtered and washed with EtOAc. The filtrate is concentrated in vacuo to afford an oil. The oil is dissolved in EtOAc (200 ml) and washed with NaHCO3 (2×100 ml), brine (100 ml), dried (MgSO4) and concentrated in vacuo to afford a sticky solid. EtOH is added to the crude residue and the resulting precipitate is filtered and dried to afford the title compound (MH+ 257.29).
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6.9 g
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reactant
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2.6 g
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reactant
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30 mL
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8.7 g
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crude residue
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0 (± 1) mol
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200 mL
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solvent
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